N-tert-butyl-N-(5-chloro-2-nitrobenzoyl)piperidine-1-carboxamide
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Overview
Description
N-tert-butyl-N-(5-chloro-2-nitrobenzoyl)piperidine-1-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. It is often used in scientific research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N-(5-chloro-2-nitrobenzoyl)piperidine-1-carboxamide typically involves the reaction of 5-chloro-2-nitrobenzoic acid with piperidine and tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N-(5-chloro-2-nitrobenzoyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted benzoyl derivatives.
Scientific Research Applications
N-tert-butyl-N-(5-chloro-2-nitrobenzoyl)piperidine-1-carboxamide is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-N-(5-chloro-2-nitrobenzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The nitro group and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-N-(5-chloro-2-methylbenzoyl)piperidine-1-carboxamide
- N-tert-butyl-N-(5-chloro-2-aminobenzoyl)piperidine-1-carboxamide
Uniqueness
N-tert-butyl-N-(5-chloro-2-nitrobenzoyl)piperidine-1-carboxamide is unique due to the presence of both the nitro group and the piperidine ring, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications.
Properties
IUPAC Name |
N-tert-butyl-N-(5-chloro-2-nitrobenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O4/c1-17(2,3)20(16(23)19-9-5-4-6-10-19)15(22)13-11-12(18)7-8-14(13)21(24)25/h7-8,11H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPECHFWRJYBBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-])C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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